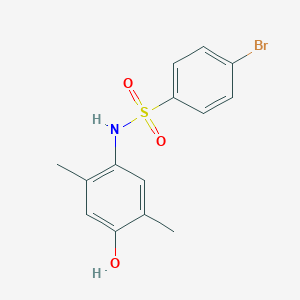![molecular formula C15H19Cl2NO2 B4646501 N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-1-propanamine hydrochloride](/img/structure/B4646501.png)
N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-1-propanamine hydrochloride
Overview
Description
N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-1-propanamine hydrochloride, also known as Furfurylamine, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a specific method that involves the use of various reagents and solvents. The scientific community has shown great interest in Furfurylamine due to its unique mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-1-propanamine hydrochloridee is not fully understood. However, it is believed to act as a modulator of intracellular signaling pathways, particularly those involving protein kinase C and calcium signaling. N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-1-propanamine hydrochloridee has also been shown to have antioxidant properties, which may contribute to its effects on cellular function.
Biochemical and Physiological Effects:
N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-1-propanamine hydrochloridee has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance neurotransmitter release, increase calcium signaling, and activate protein kinase C. N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-1-propanamine hydrochloridee has also been shown to have antioxidant properties, which may protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-1-propanamine hydrochloridee has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-1-propanamine hydrochloridee is also relatively inexpensive compared to other compounds used in scientific research. However, there are also some limitations to its use. N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-1-propanamine hydrochloridee has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments using N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-1-propanamine hydrochloridee.
Future Directions
There are several future directions for research on N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-1-propanamine hydrochloridee. One area of interest is its potential therapeutic applications. N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-1-propanamine hydrochloridee has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. Additionally, its effects on intracellular signaling pathways may make it a potential target for the development of new drugs. Another area of interest is further elucidating its mechanism of action. Understanding how N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-1-propanamine hydrochloridee modulates intracellular signaling pathways may lead to the development of new drugs that target these pathways. Finally, there is a need for further studies on the advantages and limitations of N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-1-propanamine hydrochloridee in lab experiments. This will help to determine the most effective ways to use this compound in scientific research.
Scientific Research Applications
N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-1-propanamine hydrochloridee has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of effects on biological systems, making it a valuable tool for studying various physiological and biochemical processes. N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-1-propanamine hydrochloridee has been used in studies related to neurotransmitter release, calcium signaling, and protein kinase C activation. It has also been used to study the effects of oxidative stress on cellular function.
properties
IUPAC Name |
N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2.ClH/c1-3-8-17-10-12-5-7-14(19-12)11-4-6-15(18-2)13(16)9-11;/h4-7,9,17H,3,8,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTMDKJTYSPOMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(O1)C2=CC(=C(C=C2)OC)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4646419.png)
![N,N-dimethyl-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide](/img/structure/B4646424.png)
![3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B4646427.png)

![3-(4-chlorophenyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4646436.png)
![1-ethyl-4-({[(3-methylphenyl)amino]carbonyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4646441.png)
![7-(2-furyl)-2-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4646446.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,4-dimethoxyphenyl)thiourea](/img/structure/B4646448.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B4646455.png)
![N-phenyl-3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4646465.png)
![5-[4-(diethylamino)benzylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4646475.png)


